molecular formula C13H10INO B1392036 2-(3-Iodobenzoyl)-3-methylpyridine CAS No. 1187171-13-6

2-(3-Iodobenzoyl)-3-methylpyridine

Cat. No.: B1392036
CAS No.: 1187171-13-6
M. Wt: 323.13 g/mol
InChI Key: DILQLDPYIKJXNF-UHFFFAOYSA-N
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Description

2-(3-Iodobenzoyl)-3-methylpyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of an iodobenzoyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Iodobenzoyl)-3-methylpyridine typically involves the reaction of 3-iodobenzoyl chloride with 3-methylpyridine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

3-Iodobenzoyl chloride+3-MethylpyridineBaseThis compound\text{3-Iodobenzoyl chloride} + \text{3-Methylpyridine} \xrightarrow{\text{Base}} \text{this compound} 3-Iodobenzoyl chloride+3-MethylpyridineBase​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Iodobenzoyl)-3-methylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid or aldehyde.

    Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 2-(3-substituted benzoyl)-3-methylpyridine derivatives.

    Oxidation: Formation of 2-(3-iodobenzoyl)-3-carboxypyridine or 2-(3-iodobenzoyl)-3-formylpyridine.

    Reduction: Formation of 2-(3-iodobenzyl)-3-methylpyridine.

Scientific Research Applications

2-(3-Iodobenzoyl)-3-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Iodobenzoyl)-3-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The iodobenzoyl group can facilitate binding to specific sites, while the pyridine ring can participate in π-π interactions or hydrogen bonding. These interactions can modulate the activity of the target protein, leading to the desired therapeutic effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the iodobenzoyl and methylpyridine moieties. This combination imparts distinct chemical properties, making it valuable for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

(3-iodophenyl)-(3-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10INO/c1-9-4-3-7-15-12(9)13(16)10-5-2-6-11(14)8-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILQLDPYIKJXNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=O)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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